molecular formula C11H15N3O3S B11115898 N-(pentan-3-yl)-2,1,3-benzoxadiazole-4-sulfonamide

N-(pentan-3-yl)-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No.: B11115898
M. Wt: 269.32 g/mol
InChI Key: QHDUYMLREHUBDA-UHFFFAOYSA-N
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Description

N-(pentan-3-yl)-2,1,3-benzoxadiazole-4-sulfonamide: is an organic compound that belongs to the class of benzoxadiazoles. Benzoxadiazoles are heterocyclic compounds containing a benzene ring fused to an oxadiazole ring. This specific compound features a pentan-3-yl group attached to the nitrogen atom and a sulfonamide group at the 4-position of the benzoxadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(pentan-3-yl)-2,1,3-benzoxadiazole-4-sulfonamide typically involves the reaction of 2,1,3-benzoxadiazole with a sulfonamide derivative. One common method involves the use of sulfonyl chlorides in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired sulfonamide product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonamide group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents such as halogens (e.g., chlorine, bromine) and nitrating agents are employed.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzoxadiazole derivatives.

Scientific Research Applications

Chemistry: N-(pentan-3-yl)-2,1,3-benzoxadiazole-4-sulfonamide is used as a building block in organic synthesis. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology: In biological research, this compound is used as a probe to study enzyme activities and protein interactions. Its fluorescent properties make it useful in imaging and diagnostic applications.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its sulfonamide group is known for its antimicrobial properties, making it a candidate for antibiotic research.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and optical brighteners. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of N-(pentan-3-yl)-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to the desired biological effects. Additionally, the benzoxadiazole ring can interact with nucleic acids and proteins, affecting their function and stability.

Comparison with Similar Compounds

Uniqueness: N-(pentan-3-yl)-2,1,3-benzoxadiazole-4-sulfonamide is unique due to its combination of a benzoxadiazole ring and a sulfonamide group. This combination imparts specific chemical and biological properties that are not present in the similar compounds listed above. The presence of the benzoxadiazole ring enhances its stability and reactivity, while the sulfonamide group provides potential antimicrobial activity.

Properties

Molecular Formula

C11H15N3O3S

Molecular Weight

269.32 g/mol

IUPAC Name

N-pentan-3-yl-2,1,3-benzoxadiazole-4-sulfonamide

InChI

InChI=1S/C11H15N3O3S/c1-3-8(4-2)14-18(15,16)10-7-5-6-9-11(10)13-17-12-9/h5-8,14H,3-4H2,1-2H3

InChI Key

QHDUYMLREHUBDA-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NS(=O)(=O)C1=CC=CC2=NON=C21

Origin of Product

United States

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